(2Z)-1,1,1,4,4,4-hexafluorobut-2-ene
Overview
Description
Synthesis Analysis
HFB is synthesized through a process called electrochemical fluorination. This process involves the electrolysis of a mixture of HFB and hydrogen fluoride (HF) in a cell containing nickel cathodes and nickel-oxide anodes. The resulting HFB is purified by fractional distillation to obtain high-purity HFB.Molecular Structure Analysis
The molecular structure of HFB is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
Environmental Safety and Industrial Applications
(2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene, known for its zero ozone depletion potential and low global warming potential, is considered a potential foam expansion agent. Its production involves catalysts like palladium attached to various materials and the use of bismuth to improve activity and selectivity (Jia et al., 2011).
Synthesis and Chemical Properties
The compound's synthesis from heptafluorobut-2-ene involves reactions with nucleophiles, leading to products like hexafluorobut-2-yne and hexafluorobutan-2-one under various conditions (Chambers & Roche, 1996).
Electrical Network Applications
In the electrical industry, a gas mixture of N2 and trans-1,1,1,4,4,4-hexafluorobut-2-ene is a promising alternative to SF6 in medium-voltage equipment. Its stability under various conditions, including AC voltage application, dielectric tests, and electrical arcs, shows no significant change in concentration, implying no detrimental impact on insulation properties or environmental health (Alonso et al., 2023).
Molecular Structure and Spectroscopy
The molecular structure and vibrational spectra of cis- and trans-1,1,1,4,4,4-hexafluorobut-2-ene have been investigated, revealing details about bond lengths and angles, and providing insights into their structural properties (Bürger et al., 1982).
Reactions and Synthesis Pathways
Hexafluorobut-2-yne, closely related to this compound, participates in various reactions including cycloadditions, forming complex compounds with potential applications in organic chemistry and materials science. For instance, its reaction with cyclopentadiene leads to bistrifluoromethylcyclopentadienes (Chambers et al., 1996).
Industrial Production
A novel method for synthesizing Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene has been developed. This method involves a three-step process including vapor-phase catalytic fluorination, liquid-phase dechlorination, and gas-phase hydrogenation, offering a potential pathway for its industrial production (Zhang et al., 2016).
Properties
IUPAC Name |
(Z)-1,1,1,4,4,4-hexafluorobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-3(6,7)1-2-4(8,9)10/h1-2H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOLSXYRJFEOTA-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(F)(F)F)\C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883476 | |
Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
692-49-9 | |
Record name | cis-1,1,1,4,4,4-Hexafluoro-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=692-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000692499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butene, 1,1,1,4,4,4-hexafluoro-, (2Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z)-1,1,1,4,4,4-Hexafluoro-2-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.217.885 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of HFO-1336mzz(Z)?
A1: Research highlights its use as a component in refrigerant blends, foam blowing agents, and cleaning agents (solvents). [, , , , ] This is largely due to its azeotrope-like properties when combined with specific compounds, leading to consistent composition even during open system use. []
Q2: Why is HFO-1336mzz(Z) considered a more environmentally friendly alternative to traditional refrigerants?
A2: HFO-1336mzz(Z) is touted as a low-GWP alternative to long-lived halogenated greenhouse gases. [] Its shorter atmospheric lifetime potentially translates to a reduced contribution to global warming compared to its predecessors.
Q3: How widespread is the use of HFO-1336mzz(Z)?
A3: Atmospheric measurements reveal its presence since 2018, with increasing detection frequency in various locations. [] Swiss and Dutch emission estimates suggest a growing application of this compound. []
Q4: What is the chemical structure and molecular formula of HFO-1336mzz(Z)?
A4: HFO-1336mzz(Z), chemically named (Z)-1,1,1,4,4,4-hexafluoro-2-butene, has the molecular formula C4H2F6. [, ] It features a double bond between the second and third carbon atoms, with the "Z" designation indicating a cis configuration of the fluorine atoms around the double bond.
Q5: What are the potential environmental concerns associated with HFO-1336mzz(Z)?
A5: While considered an improvement over previous-generation refrigerants, the long-term effects of HFO-1336mzz(Z)'s degradation products remain under investigation. [] Furthermore, its production process may involve the release of potent greenhouse gases like CFC-113a (CF3CCl3). []
Q6: What specific compositions involving HFO-1336mzz(Z) exhibit azeotrope-like behavior?
A6: Studies demonstrate azeotrope-like properties when HFO-1336mzz(Z) is combined with (Z)-1-chloro-3,3,3-trifluoropropene (1233Z), [] 2-chloropropane, [, ] and E-1,1,1,4,4,4-hexafluoro-2-butene. [] Other mixtures explored include combinations with methyl formate, trans-1,2-dichloroethylene, pentane, and various fluorinated hydrocarbons. [, , , ]
Q7: Has HFO-1336mzz(Z) been investigated for use in high-temperature heat pumps?
A7: Yes, research explores its application in high-temperature heat pumps, focusing on its performance at elevated temperatures and compatibility with specific lubricants. [, , ]
Q8: What are the key considerations for formulating HFO-1336mzz(Z) in different applications?
A8: Formulation requires careful consideration of material compatibility, particularly with lubricants and other working fluid components. [, , ] Stability at different temperatures and under various operating conditions is crucial. []
Q9: Are there established analytical methods for detecting and quantifying HFO-1336mzz(Z)?
A9: Atmospheric monitoring involves techniques capable of detecting trace amounts of HFO-1336mzz(Z) and distinguishing it from similar compounds. [] These methods, while not explicitly detailed in the provided abstracts, likely involve advanced chromatographic and spectroscopic techniques. []
Q10: What are the research priorities regarding HFO-1336mzz(Z)?
A10: Future research should focus on understanding the long-term environmental fate of HFO-1336mzz(Z) and its degradation products. [] Developing sustainable production methods that minimize the use and release of high-GWP substances is critical. [] Additionally, optimizing its performance and compatibility in various applications, particularly in high-temperature scenarios, remains important. [, , ]
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